N-butyl-1,3-benzodioxole-5-carboxamide
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-butyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-2-3-6-13-12(14)9-4-5-10-11(7-9)16-8-15-10/h4-5,7H,2-3,6,8H2,1H3,(H,13,14) |
InChI Key |
FQGXZBMAADGBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
N-butyl-1,3-benzodioxole-5-carboxamide and its derivatives have been identified as effective insecticides. Research indicates that these compounds can serve as synergists for pyrethrins, enhancing their efficacy against various insect pests. The structural characteristics of benzodioxole derivatives contribute to their insecticidal activity, making them valuable in pest management strategies .
Growth Promotion in Plants
Recent studies have shown that benzodioxole derivatives can act as auxin receptor agonists, promoting root growth in plants like Arabidopsis thaliana and Oryza sativa. Compounds synthesized from this compound exhibited significant growth-promoting effects, indicating their potential use as agricultural growth regulators .
| Compound Name | Growth Promoting Rate (%) | Plant Model |
|---|---|---|
| HTS05309 | 45 | Arabidopsis |
| K-10 | 50 | Oryza sativa |
Pharmacological Applications
Antitumor Activity
this compound has been investigated for its anticancer properties. A series of thiosemicarbazone derivatives derived from benzodioxole exhibited cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. One compound demonstrated significant apoptosis induction and mitochondrial membrane potential disruption, highlighting the potential of benzodioxole derivatives as anticancer agents .
| Compound ID | Cell Line Tested | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| Compound 5 | A549 | 12.5 | Yes |
| Compound 6 | C6 | 15.0 | Yes |
P2X Receptor Inhibition
Research has revealed that this compound can inhibit P2X receptors, which are implicated in chronic pain and inflammatory diseases. Compounds based on this structure showed high potency against h-P2X4R and h-P2X7R receptors, suggesting their utility in developing treatments for conditions associated with these receptors .
Biochemical Applications
Cholinesterase Inhibition
The compound’s derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The findings indicated a lack of correlation between cholinesterase inhibition and anticancer activity, suggesting that different mechanisms may be at play in the biological effects of these compounds .
Mechanism of Action
The mechanism of action of N-butyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituent on the amide nitrogen significantly alters solubility, lipophilicity (logP), and bioavailability. Key examples include:
*Estimated based on analog data.
Key Observations :
- Longer alkyl chains (e.g., heptanyl) increase logP, favoring lipid membrane permeability but reducing aqueous solubility .
Feed and Flavoring Additives
- N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide : Evaluated as a safe flavoring agent in feed additives, structurally related to piperlonguminine and guineensine .
- N-(4-Heptanyl)-1,3-benzodioxole-5-carboxamide : Similar applications, with regulatory approval based on safety assessments for consumers .
Pharmaceutical Agents
- Valemetostat Tosilate: A complex derivative with antineoplastic activity. Modifications include chloro, dimethylamino cyclohexyl, and pyridinylmethyl groups, enabling selective inhibition of EZH2 in hematological malignancies .
- Tulmimetostatum : Features a methoxyazetidinyl group, enhancing target specificity for solid tumors .
Controlled Substances
Structural-Activity Relationship (SAR) Insights
- Alkyl Chain Length : Shorter chains (butyl) balance lipophilicity and solubility, while longer chains (heptanyl) favor membrane penetration but may limit oral bioavailability .
- Aromatic and Heterocyclic Modifications : Substituents like thiadiazole () or fluorenyl () introduce electronic effects, altering acidity (pKa ~8.02) or fluorescence properties .
- Targeted Drug Design: Valemetostat’s dimethylamino cyclohexyl group enhances binding to EZH2, demonstrating the role of steric and electronic tuning in oncology applications .
Q & A
Q. What are the recommended synthetic routes for N-butyl-1,3-benzodioxole-5-carboxamide, and what critical parameters influence yield?
Methodological Answer: this compound can be synthesized via condensation of 1,3-benzodioxole-5-carboxylic acid with n-butylamine, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid. Key parameters include:
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Catalysts : DMAP (4-dimethylaminopyridine) may enhance reaction efficiency.
- Solvent : Anhydrous dichloromethane or DMF ensures optimal solubility.
Q. Reference Data :
| Compound Analogue | Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|
| Quinoline-3-carboxamide () | 23% | EDC/DMAP, DCM, 25°C | |
| Quinoline-5-carboxamide () | 20% | Similar conditions, extended reaction time |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and connectivity (e.g., n-butyl chain protons at δ 0.8–1.5 ppm, benzodioxole protons at δ 5.9–6.8 ppm).
- Infrared Spectroscopy (IR) : Amide C=O stretch appears near 1640–1680 cm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 263 [M+H]) validate molecular weight.
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is standard for research-grade compounds .
Q. How can researchers conduct preliminary biological activity screening for this compound?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Receptor Binding Studies : Screen for TRPV4 antagonism (common in benzodioxole derivatives) using calcium flux assays .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against bacterial/fungal strains.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?
Methodological Answer:
- Substituent Variation : Modify the n-butyl chain to isobutyl or tert-butyl to evaluate steric effects on receptor binding.
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO) to the benzodioxole ring to enhance electrophilic interactions.
- Comparative Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with analogues like piperflanilide (), which has fluorinated substituents for enhanced activity .
Q. How should researchers resolve contradictions in reported biological data across studies?
Methodological Answer:
- Standardization : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
- Orthogonal Validation : Confirm activity via multiple methods (e.g., TRPV4 antagonism via patch-clamp electrophysiology and calcium imaging).
- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) as confounding factors .
Q. What experimental strategies elucidate the mechanism of action of this compound in cancer pathways?
Methodological Answer:
- Transcriptomic Profiling : RNA sequencing of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB).
- Protein Interaction Studies : Co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify binding partners.
- In Vivo Models : Use xenograft mice to validate efficacy and toxicity, referencing valemetostat tosilate (), a benzodioxole-based anticancer agent targeting histone methylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
